2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride
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Overview
Description
“2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders. This compound, with its unique structural features, may exhibit significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the benzazepine core, followed by the introduction of the chloro and fluorophenyl groups. The final steps involve the addition of the propyn-1-amine and N,N-dimethyl groups, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine and propynyl groups.
Reduction: Reduction reactions may target the benzazepine ring or the chloro and fluorophenyl groups.
Substitution: The compound can participate in substitution reactions, especially at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study its effects on various biological systems. This includes its interaction with enzymes, receptors, and other biomolecules.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its efficacy in treating neurological and psychiatric disorders, among other conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” likely involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzazepine Derivatives: Compounds such as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Fluorophenyl Compounds: Compounds like 2-fluoro-4-nitrophenol.
Chlorophenyl Compounds: Compounds such as 4-chlorophenyl isocyanate.
Uniqueness
The uniqueness of “2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” lies in its combination of structural features, which may confer distinct biological activity and therapeutic potential. The presence of both chloro and fluorophenyl groups, along with the benzazepine core, makes it a versatile compound for various applications.
Properties
CAS No. |
81138-83-2 |
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Molecular Formula |
C21H20Cl3FN2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
3-[8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl]-N,N-dimethylprop-2-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C21H18ClFN2.2ClH/c1-25(2)13-5-6-15-11-12-24-21(18-7-3-4-8-20(18)23)19-14-16(22)9-10-17(15)19;;/h3-4,7-11,14H,12-13H2,1-2H3;2*1H |
InChI Key |
CFFZIKMDXZDGJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |
Origin of Product |
United States |
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